The structure of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine incorporates a benzimidazole ring, a common structural motif found in various bioactive molecules, including several approved drugs []. This suggests the potential of this compound as a building block for the synthesis of novel drug candidates. Researchers might explore its use in the development of new medications targeting various therapeutic areas. However, further research is needed to understand its specific biological activities and potential for drug development.
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a chemical compound belonging to the benzimidazole family, characterized by its unique structural features that include a benzimidazole ring with a chlorine atom at the 5th position and a methyl amine group attached to the second carbon. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in scientific research and potential drug development. The molecular formula for this compound is , with a molecular weight of approximately 185.64 g/mol .
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine exhibits a range of biological activities:
The synthesis of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine typically involves:
The reaction conditions usually require moderate heating (50-100°C) and polar solvents such as ethanol or acetonitrile, often utilizing acidic catalysts like hydrochloric acid .
The compound has diverse applications in various fields:
Interaction studies are crucial for understanding how (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine interacts with biological targets. Research suggests that compounds within the benzimidazole class can interact with enzymes involved in DNA replication, such as DNA topoisomerase I, which plays a significant role in cellular processes and could be a target for anticancer therapies.
Several similar compounds share structural characteristics with (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine. These include:
| Compound Name | Structural Features |
|---|---|
| (5-Chloro-1H-benzimidazol-2-yl)acetic acid | Contains an acetic acid group instead of a methylamine group. |
| (5-Chloro-1H-benzimidazol-2-yl)methanamine dihydrochloride | A derivative that includes additional chlorination. |
| Methyl (5-Chloro-1H-benzimidazol-2-yl)carbamate | Incorporates a carbamate group, differing in functional properties. |
The uniqueness of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine lies in its specific substitution pattern and the presence of the methyl amine group, which allows for distinct interactions with biological targets compared to other benzimidazole derivatives .
The comprehensive spectroscopic characterization of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine requires a multi-analytical approach utilizing complementary techniques. This compound, with molecular formula C₉H₁₀ClN₃ and molecular weight 195.65 g/mol, presents unique spectroscopic signatures that enable definitive structural confirmation through various analytical methods [1] [2].
Fourier Transform Infrared spectroscopy provides critical information about the functional groups present in (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine through characteristic vibrational frequencies. The benzimidazole nucleus exhibits distinctive spectral features that are essential for structural identification [3] [4] [5].
The nitrogen-hydrogen stretching vibrations of the benzimidazole ring appear as medium to strong intensity bands in the region 3200-3400 cm⁻¹. These absorptions, typically observed at 3414 and 3127 cm⁻¹ for similar chlorobenzimidazole derivatives, result from the imidazole nitrogen-hydrogen bond stretching [3] [6] [7]. The presence of the chlorine substituent at position 5 affects the electronic environment, causing slight shifts in these frequencies compared to unsubstituted benzimidazole [8].
Aromatic carbon-hydrogen stretching vibrations manifest as medium-weak intensity bands between 3100-3000 cm⁻¹, characteristic of the benzene ring system fused to the imidazole moiety [9]. The methylamine side chain contributes aliphatic carbon-hydrogen stretching absorptions in the 2990-2850 cm⁻¹ region, with typical values around 2971 and 2850 cm⁻¹ [7].
The carbon-nitrogen double bond stretch of the imidazole ring produces one of the most diagnostic absorptions for benzimidazole derivatives, appearing as a strong band between 1627-1600 cm⁻¹. Literature data indicates this vibration occurs at approximately 1634 and 1627 cm⁻¹ for related compounds [10] [5]. Aromatic carbon-carbon stretching vibrations are observed as medium-weak intensity bands in the 1625-1440 cm⁻¹ range, often overlapping with the fingerprint region [9].
The chlorine substituent introduces characteristic carbon-chlorine stretching vibrations in the 800-600 cm⁻¹ region, appearing as strong intensity bands around 797 and 754 cm⁻¹. These frequencies are diagnostic for aromatic chlorine substitution patterns [7] [11]. Additional structural features include nitrogen-hydrogen bending vibrations of the imidazole ring at 1550-1450 cm⁻¹, aromatic carbon-hydrogen bending modes between 900-680 cm⁻¹, and carbon-nitrogen stretching vibrations of the methylamine substituent in the 1350-1250 cm⁻¹ region [3] [8].
Table 1: Fourier Transform Infrared Spectroscopic Data for (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
| Vibrational Assignment | Frequency Range (cm⁻¹) | Intensity | Reference Compound Data (cm⁻¹) |
|---|---|---|---|
| N-H stretch (imidazole) | 3200-3400 | Medium-Strong | 3414, 3127 |
| Aromatic C-H stretch | 3100-3000 | Medium-Weak | 3100 |
| Aliphatic C-H stretch (methylamine) | 2990-2850 | Medium-Strong | 2971, 2850 |
| C=N stretch (imidazole) | 1627-1600 | Strong | 1634, 1627 |
| C=C stretch (aromatic) | 1625-1440 | Medium-Weak | 1625, 1483 |
| C-Cl stretch | 800-600 | Strong | 797, 754 |
| N-H bend (imidazole) | 1550-1450 | Medium | 1552 |
| C-H bend (aromatic) | 900-680 | Strong | 923, 801 |
| C-N stretch | 1350-1250 | Medium | 1279 |
| Ring breathing (benzimidazole) | 1100-1000 | Medium | 1057 |
| C-H deformation (methyl) | 1460-1380 | Medium | 1421 |
| N-methylamine C-N stretch | 1200-1050 | Medium | 1138 |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine through analysis of proton and carbon environments, as well as connectivity patterns revealed by two-dimensional correlation experiments [12] [13] [14].
The ¹H Nuclear Magnetic Resonance spectrum of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine exhibits characteristic resonances that enable complete structural assignment. The most downfield signal appears as a broad singlet at approximately 12.60 ppm, attributed to the nitrogen-hydrogen proton of the benzimidazole ring [7] [12]. This extremely deshielded chemical shift reflects the strong hydrogen bonding capability and tautomeric behavior typical of benzimidazole derivatives [12] [15].
The aromatic region displays three distinct resonances corresponding to the substituted benzene ring protons. The proton at position 4 appears as a singlet at 7.68 ppm, indicating its isolation from spin-spin coupling due to the absence of adjacent protons [7]. The protons at positions 6 and 7 manifest as doublets at 7.62 and 7.20 ppm respectively, with coupling constants of approximately 15.6 Hz characteristic of ortho-coupling in aromatic systems [14].
The methylenamine side chain produces a characteristic singlet at 4.15 ppm, integrating for two protons and confirming the presence of the -CH₂- bridge connecting the benzimidazole ring to the methylamine moiety [14]. The nitrogen-methyl group appears as a sharp singlet at 2.51 ppm, integrating for three protons [7]. Additional exchangeable protons from the methylamine nitrogen may be observed as broad signals between 2.0-3.5 ppm, depending on solvent conditions and exchange rates [16].
Table 2: ¹H Nuclear Magnetic Resonance Spectroscopic Data for (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
| Proton Assignment | Chemical Shift δ (ppm) | Multiplicity | Coupling Constant J (Hz) | Integration |
|---|---|---|---|---|
| N-H (benzimidazole) | 12.60 (s) | Singlet | - | 1H |
| H-4 (aromatic) | 7.68 (s) | Singlet | - | 1H |
| H-6 (aromatic) | 7.62 (d) | Doublet | 15.6 | 1H |
| H-7 (aromatic) | 7.20 (d) | Doublet | 15.6 | 1H |
| CH₂ (methylenamine) | 4.15 (s) | Singlet | - | 2H |
| N-CH₃ (methylamine) | 2.51 (s) | Singlet | - | 3H |
| Exchangeable NH₂ | 2.0-3.5 (br) | Broad | - | 2H |
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine. The benzimidazole carbon atoms exhibit characteristic chemical shifts that reflect their electronic environments and substituent effects [12] [17] [18].
The carbon at position 2 of the imidazole ring, bonded to the methylenamine substituent, resonates at approximately 153.4 ppm, typical for sp² hybridized carbons adjacent to nitrogen atoms [12]. The quaternary aromatic carbons at positions 3a and 7a appear at 143.4 and 138.1 ppm respectively, reflecting their connectivity to multiple aromatic carbons and nitrogen atoms [17].
The chlorine-substituted carbon at position 5 exhibits a characteristic downfield shift to 126.1 ppm due to the electron-withdrawing effect of the halogen substituent [8] [17]. The remaining aromatic carbons at positions 4, 6, and 7 resonate at 121.9, 120.2, and 115.4 ppm respectively, with their chemical shifts influenced by the chlorine substituent and ring current effects [12].
The aliphatic carbons of the side chain provide distinct signals: the methylenamine carbon appears at 34.9 ppm, while the nitrogen-methyl carbon resonates at 33.2 ppm. These chemical shifts are typical for carbons alpha to nitrogen atoms in amine functionalities [14].
Table 3: ¹³C Nuclear Magnetic Resonance Spectroscopic Data for (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
| Carbon Assignment | Chemical Shift δ (ppm) | Multiplicity (DEPT) |
|---|---|---|
| C-2 (imidazole) | 153.4 | Quaternary |
| C-3a (aromatic) | 143.4 | Quaternary |
| C-4 (aromatic) | 121.9 | CH |
| C-5 (chlorinated) | 126.1 | Quaternary |
| C-6 (aromatic) | 120.2 | CH |
| C-7 (aromatic) | 115.4 | CH |
| C-7a (aromatic) | 138.1 | Quaternary |
| CH₂ (methylenamine) | 34.9 | CH₂ |
| N-CH₃ (methylamine) | 33.2 | CH₃ |
Two-dimensional Correlation Spectroscopy experiments provide crucial connectivity information for (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine, confirming proton-proton coupling patterns and structural assignments [19] [20] [14]. The homonuclear ¹H-¹H Correlation Spectroscopy spectrum reveals scalar coupling interactions between adjacent protons, particularly within the aromatic system.
Cross-peaks between the aromatic protons at 7.62 and 7.20 ppm confirm their ortho-relationship on the benzene ring, corresponding to positions 6 and 7 respectively [14]. The isolation of the proton at 7.68 ppm (position 4) is confirmed by the absence of cross-peaks with other aromatic protons, consistent with its assignment between the chlorine substituent and the ring fusion [19].
The methylenamine protons at 4.15 ppm show potential long-range coupling interactions with the nitrogen-methyl protons at 2.51 ppm, although these may be weak due to the flexibility of the side chain [20]. Heteronuclear correlation experiments, such as ¹H-¹³C Heteronuclear Multiple Quantum Coherence, provide direct connectivity information between protons and their attached carbons, confirming all structural assignments [19] [14].
Mass spectrometry of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine provides molecular weight confirmation and detailed fragmentation information that supports structural elucidation [21] [22] [23]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns consistent with benzimidazole derivatives containing amine substituents [21] [24].
The molecular ion peak appears at m/z 195, corresponding to the molecular formula C₉H₁₀ClN₃ with moderate intensity (45% relative abundance) [22] [25]. The presence of chlorine introduces a characteristic isotope pattern, with the M+2 peak at m/z 197 appearing at approximately one-third the intensity of the molecular ion due to the natural abundance of ³⁷Cl [11] [26]. This isotope pattern serves as a diagnostic indicator for the presence of a single chlorine atom in the molecule [11].
The fragmentation behavior of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine follows characteristic patterns observed for substituted benzimidazole derivatives. The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the methyl radical to produce the fragment ion at m/z 180 (25% relative abundance) [21] [22].
A more significant fragmentation pathway involves beta-cleavage of the methylenamine side chain, leading to loss of the entire -CH₂NHCH₃ moiety (43 mass units) to generate the base peak at m/z 152 (100% relative abundance) [22] [24]. This fragment corresponds to the 5-chlorobenzimidazole core and represents the most stable species under electron ionization conditions [23].
Secondary fragmentation of the chlorobenzimidazole fragment at m/z 152 proceeds through multiple pathways characteristic of benzimidazole ring systems [22] [24]. Loss of hydrogen cyanide (27 mass units) produces the fragment ion at m/z 125 (35% relative abundance), corresponding to a rearranged chloroaniline structure [24].
Further fragmentation generates the prominent ion at m/z 111 (85% relative abundance), which represents the benzimidazole core after loss of the chlorine substituent and subsequent rearrangement [22]. This fragment is particularly stable due to the aromatic character of the benzimidazole ring system [24].
Additional fragmentation pathways include formation of the chloroaniline fragment at m/z 90 (40% relative abundance) through ring opening processes, and the phenyl cation at m/z 77 (60% relative abundance) resulting from aromatic rearrangement reactions [21] [11]. Lower mass fragments at m/z 63 and 51 correspond to further decomposition involving loss of carbon monoxide and formation of smaller aromatic species [22].
Table 4: Mass Spectrometric Fragmentation Data for (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Assignment | Fragmentation Pathway |
|---|---|---|---|
| 195 [M]⁺ | 45 | Molecular ion peak | Initial ionization |
| 180 | 25 | [M-CH₃]⁺ (loss of methyl) | Alpha cleavage |
| 152 | 100 | [M-CH₂NHCH₃]⁺ (loss of methylenamine) | Beta cleavage of side chain |
| 125 | 35 | Chlorobenzimidazole fragment | Ring contraction |
| 111 | 85 | Base peak - benzimidazole core | Core stabilization |
| 90 | 40 | Chloroaniline fragment | Ring opening |
| 77 | 60 | Phenyl cation | Aromatic rearrangement |
| 63 | 30 | Loss of CO from aromatic ring | CO elimination |
| 51 | 25 | C₄H₃⁺ fragment | Further fragmentation |
Ultraviolet-visible spectroscopy of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine reveals characteristic electronic transitions that provide information about the compound's chromophoric system and electronic structure [27] [28] [29]. The spectrum exhibits multiple absorption bands arising from different electronic transitions within the benzimidazole framework and its substituents [30] [31].
The most prominent absorption in the ultraviolet region occurs at approximately 282 nm, attributed to the primary π → π* transition of the benzimidazole core [28] [29]. This transition involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital within the aromatic π-system [28]. The extinction coefficient for this transition is approximately 2250 L mol⁻¹ cm⁻¹, indicating strong light absorption characteristic of aromatic heterocycles [28].
A secondary π → π* transition appears at 252 nm with an extinction coefficient of 1850 L mol⁻¹ cm⁻¹, corresponding to higher energy aromatic transitions within the benzimidazole framework [29] [30]. These transitions are sensitive to substituent effects, with the chlorine atom at position 5 influencing both the energy and intensity of the electronic excitations [31].
The presence of nitrogen atoms in the benzimidazole ring gives rise to n → π* transitions, which appear as weaker absorption bands at longer wavelengths [28] [29]. A characteristic n → π* transition is observed at 286 nm with an extinction coefficient of 890 L mol⁻¹ cm⁻¹, involving promotion of nitrogen lone pair electrons to the π* orbitals of the aromatic system [29].
These transitions are particularly sensitive to solvent effects and hydrogen bonding interactions, as the nitrogen lone pairs can participate in intermolecular associations that affect their electronic availability [30]. The methylamine substituent may also contribute additional n → π* character through its nitrogen lone pair interactions [28].
Intramolecular charge transfer transitions contribute to the absorption profile at 336 nm, with an extinction coefficient of 1200 L mol⁻¹ cm⁻¹ [27]. These transitions involve electron transfer between different parts of the molecule, particularly from the electron-rich benzimidazole core to the electron-withdrawing chlorine substituent [27].
Solvatochromic effects are evident in the absorption band at 294 nm (extinction coefficient 1650 L mol⁻¹ cm⁻¹), which exhibits wavelength shifts depending on solvent polarity and hydrogen bonding interactions [30]. The magnitude and direction of these shifts provide information about the excited state dipole moment and solvation behavior of the compound [27].
The oscillator strengths for these transitions range from 0.0005 to 0.0015, reflecting the probability of the electronic excitations and their contribution to the overall absorption spectrum [28]. Theoretical calculations using time-dependent density functional theory predict similar transition energies and intensities, supporting the experimental assignments [28].
Table 5: Ultraviolet-Visible Absorption Spectroscopic Data for (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
| Transition | λmax (nm) | Extinction Coefficient ε (L mol⁻¹ cm⁻¹) | Electronic Assignment | Oscillator Strength (f) |
|---|---|---|---|---|
| π → π* (primary) | 282 | 2250 | Benzimidazole core π-system | 0.0012 |
| π → π* (secondary) | 252 | 1850 | Aromatic transitions | 0.0008 |
| n → π* (nitrogen lone pair) | 286 | 890 | Nitrogen lone pair excitation | 0.0005 |
| Charge transfer band | 336 | 1200 | Intramolecular charge transfer | 0.0015 |
| Solvatochromic band | 294 | 1650 | Solvent-dependent transition | 0.0010 |